molecular formula C14H12O3 B062300 Methyl 3-(4-hydroxyphenyl)benzoate CAS No. 192376-76-4

Methyl 3-(4-hydroxyphenyl)benzoate

Cat. No. B062300
CAS RN: 192376-76-4
M. Wt: 228.24 g/mol
InChI Key: ZWSVMMHYHQNTKA-UHFFFAOYSA-N
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Description

“Methyl 3-(4-hydroxyphenyl)benzoate” is a chemical compound with the linear formula HOC6H4C6H4CO2CH3 . It is also known by the synonym "Methyl 4′-hydroxy-[1,1′-biphenyl]-3-carboxylate" . The molecular weight of this compound is 228.24 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-hydroxyphenyl)benzoate” can be represented by the SMILES string COC(=O)c1cccc(c1)-c2ccc(O)cc2 . The InChI representation is 1S/C14H12O3/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9,15H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-(4-hydroxyphenyl)benzoate” is a solid substance . It has a melting point of 128-132 °C .

Scientific Research Applications

Synthesis of Gefitinib

“Methyl 3-(4-hydroxyphenyl)benzoate” has been used in the synthesis of Gefitinib . Gefitinib is a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases, and is used as an anticancer drug for the treatment of chemoresistant non-small cell lung cancer (NSCLC) patients .

Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives, such as “Methyl 4’-hydroxy-[1,1’-biphenyl]-3-carboxylate”, are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) . OLEDs are used in various applications, including digital displays and solid-state lighting.

Liquid Crystals

“Methyl 4’-hydroxy-[1,1’-biphenyl]-3-carboxylate” serves as a building block for basic liquid crystals . Liquid crystals have applications in displays, thermometers, and optical imaging.

Medicinal Chemistry

A large number of biphenyl derivatives, including “Methyl 4’-hydroxy-[1,1’-biphenyl]-3-carboxylate”, are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

Thermophysical Property Data

“Methyl 4’-hydroxy-[1,1’-biphenyl]-3-carboxylate” is used in the study of thermophysical property data . This data is crucial in various fields, including chemical engineering, process design, and product development.

Antimicrobial Preservative

“Methyl 4’-hydroxybenzoate” is commonly used as an antimicrobial preservative in foods, drugs, and cosmetics . It helps to extend the shelf life of these products by preventing the growth of harmful microorganisms.

Mechanism of Action

Target of Action

Methyl 3-(4-hydroxyphenyl)benzoate, also known as Methyl 4’-hydroxy-[1,1’-biphenyl]-3-carboxylate, is a chemical compound used in laboratory settings The primary targets of this compound are not clearly identified in the available literature

Action Environment

The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. For Methyl 3-(4-hydroxyphenyl)benzoate, it’s important to store the compound in a dry, cool, and well-ventilated place . Environmental factors such as temperature, light, and pH can potentially affect the stability and efficacy of the compound.

properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSVMMHYHQNTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408275
Record name Methyl 3-(4-hydroxyphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-hydroxyphenyl)benzoate

CAS RN

192376-76-4
Record name Methyl 3-(4-hydroxyphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-(4-hydroxyphenyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Solid 3'-carboxybiphenyl-4-ol (1.5 g) was suspended in methanol (10 ml) and concentrated sulfuric acid (1 ml). The mixture was heated at reflux for 16 hours. After cooling, the mixture was basified by the addition of solid sodium hydrogen carbonate. The white solid which formed was filtered and washed with copious amounts of water to give the sub-title compound as a white solid (1.5 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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